1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Catalog No.
S3556379
CAS No.
497855-74-0
M.F
C6H5F3N2O
M. Wt
178.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehy...

CAS Number

497855-74-0

Product Name

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-2-carbaldehyde

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2

InChI Key

HDUFCQPRNLFRPA-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)C=O)CC(F)(F)F

Canonical SMILES

C1=CN(C(=N1)C=O)CC(F)(F)F
  • Availability: Commercial suppliers offer TF-imidazole-carbaldehyde, suggesting potential research interest (Pharmint, JK Chemical: ).

  • Structural Features: The presence of the imidazole ring and the carbaldehyde functional group suggests TF-imidazole-carbaldehyde might be investigated for its potential biological activity. Imidazole rings are found in essential biomolecules like histidine, and carbaldehydes can participate in various condensation reactions. However, specific research areas are unclear at this time.

Further Exploration:

  • Scientific publications databases like ScienceDirect, Scopus, or Web of Science can be searched using the CAS Registry Number (497855-74-0) or the full chemical name for TF-imidazole-carbaldehyde to identify recent research articles mentioning this compound.

  • Patent databases might also reveal applications exploring the use of TF-imidazole-carbaldehyde in specific research fields.

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by its unique trifluoroethyl substituent on the imidazole ring. The molecular formula for this compound is C6H6F3N2O, and it has a molecular weight of approximately 180.12 g/mol. The presence of a trifluoroethyl group enhances its lipophilicity and potentially alters its reactivity and biological interactions compared to other imidazole derivatives.

The chemical reactivity of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde can be attributed to the aldehyde functional group and the imidazole ring. It can participate in various reactions such as:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or amines through condensation.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Several methods have been reported for synthesizing 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde:

  • Starting from Imidazole Derivatives: The synthesis may begin with readily available imidazole derivatives which can be functionalized at the 2-position through various electrophilic substitutions.
  • Trifluoroethylation: The introduction of the trifluoroethyl group can be achieved using trifluoroethylating agents such as trifluoroethyl iodide in the presence of a base.
  • Formylation: The final step involves the formylation of the imidazole derivative using formylating agents like paraformaldehyde or by using Vilsmeier-Haack reaction conditions.

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery targeting infections or cancers.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex molecules in organic synthesis.
  • Material Science: Its unique properties may allow it to be used in developing novel materials with specific functionalities.

Interaction studies involving 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action in biological systems.
  • Receptor Binding Assays: Evaluating its affinity for specific receptors could help elucidate its therapeutic potential.

Several compounds share structural similarities with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Methyl-1H-imidazole-2-carbaldehyde13750-81-70.98
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde79326-88-80.79
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride1914148-58-50.65
Imidazo[1,2-a]pyridine-3-carbaldehyde6188-43-80.65

Uniqueness

The uniqueness of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde lies primarily in its trifluoroethyl substituent which significantly alters its physicochemical properties compared to other imidazole derivatives. This modification may enhance lipophilicity and influence biological interactions, making it a compound of interest for further research and development in medicinal chemistry.

XLogP3

0.9

Dates

Last modified: 08-19-2023

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